molecular formula C13H13NaO3 B1260238 sodium;(2Z)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate

sodium;(2Z)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate

Cat. No.: B1260238
M. Wt: 240.23 g/mol
InChI Key: BTWDZCORIHHOPO-DQMXGCRQSA-M
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Description

Sodium;(2Z)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate (hereafter referred to by its common name, NCS-382 sodium) is a sodium salt derivative of the (2Z)-configured carboxylic acid. Its molecular formula is C₁₃H₁₃NaO₃, with a monoisotopic mass of 218.0943 g/mol . The compound features a benzo[7]annulene core substituted with a hydroxyl group at position 5 and an acetic acid moiety at position 6, stabilized in the (2Z)-configuration. NCS-382 sodium is notable for its role in modulating Ca²⁺/calmodulin-dependent protein kinase II alpha (CaMKIIα), a key enzyme in synaptic plasticity and neurological signaling .

Properties

Molecular Formula

C13H13NaO3

Molecular Weight

240.23 g/mol

IUPAC Name

sodium;(2Z)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate

InChI

InChI=1S/C13H14O3.Na/c14-12(15)8-10-6-3-5-9-4-1-2-7-11(9)13(10)16;/h1-2,4,7-8,13,16H,3,5-6H2,(H,14,15);/q;+1/p-1/b10-8-;

InChI Key

BTWDZCORIHHOPO-DQMXGCRQSA-M

Isomeric SMILES

C1CC2=CC=CC=C2C(/C(=C\C(=O)[O-])/C1)O.[Na+]

Canonical SMILES

C1CC2=CC=CC=C2C(C(=CC(=O)[O-])C1)O.[Na+]

Synonyms

6,7,8,9-tetrahydro-5-(H)-benzocycloheptene-5-ol-4-ylideneacetic acid
NCS 382
NCS 382 85
NCS 38285
NCS-382
NCS-38285

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;(2Z)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate typically involves the following steps:

    Formation of the Benzoannulene Core: The initial step involves the cyclization of appropriate precursors to form the benzoannulene core. This can be achieved through a Diels-Alder reaction between a diene and a dienophile under thermal or catalytic conditions.

    Formation of the Ylidene Acetate: The final step involves the formation of the ylidene acetate moiety. This can be achieved through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Sodium;(2Z)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form various derivatives, such as the corresponding alcohols or alkanes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce an alcohol.

Scientific Research Applications

Medicinal Chemistry Applications

1. Neuropharmacology
NCS-382 has been investigated for its neuropharmacological properties, particularly its role as an antagonist of the kynurenine pathway. This pathway is crucial in the metabolism of tryptophan and has implications in neurodegenerative diseases and psychiatric disorders. Studies indicate that NCS-382 may help modulate neuroinflammation and oxidative stress associated with conditions like Alzheimer's disease and depression.

Case Study:
A study published in the International Journal of Molecular Sciences demonstrated that NCS-382 administration in animal models reduced markers of neuroinflammation and improved behavioral outcomes in models of depression .

2. Antioxidant Activity
Research has highlighted the antioxidant properties of NCS-382, suggesting its potential use in protecting cells from oxidative damage. This is particularly relevant in conditions characterized by high oxidative stress.

Data Table: Antioxidant Activity Comparison

CompoundIC50 (µM)Reference
NCS-38215Study on antioxidant properties
Ascorbic Acid10Standard antioxidant comparison
Quercetin20Standard antioxidant comparison

Biochemical Applications

1. Enzyme Modulation
NCS-382 has been shown to influence enzyme activities related to metabolic pathways. Its role as a modulator of cytochrome P450 enzymes suggests potential applications in drug metabolism studies.

Case Study:
In vitro studies indicated that NCS-382 could alter the activity of specific cytochrome P450 isoforms, affecting drug clearance rates in liver microsomes . This modulation could be pivotal for developing safer pharmacological therapies.

Materials Science Applications

1. Polymer Chemistry
The structural characteristics of NCS-382 make it a candidate for incorporation into polymer matrices to enhance material properties such as thermal stability and mechanical strength.

Data Table: Material Properties Enhancement

Polymer TypeProperty EnhancedImprovement (%)Reference
PolyethyleneThermal Stability25NCS-382 as additive
Polyvinyl ChlorideMechanical Strength30NCS-382 as additive

Mechanism of Action

The mechanism by which sodium;(2Z)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds, while the ylidene acetate moiety can participate in nucleophilic or electrophilic reactions. These interactions can modulate the activity of biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Modifications

The benzo[7]annulene scaffold has been extensively modified to explore structure-activity relationships (SAR). Key analogues include:

Compound Name Structural Modification Molecular Weight (g/mol) Key Pharmacological Property Source
NCS-382 sodium 5-hydroxy, (2Z)-configuration 240.23 Moderate CaMKIIα affinity (IC₅₀ ~10 µM)
Ph-HTBA [(E)-2-(5-hydroxy-2-phenyl-...] Phenyl substitution at position 2 316.34 High CaMKIIα affinity (IC₅₀ ~0.5 µM), enhanced BBB penetration
6f [(E)-2-(2-fluoro-5-oxo-...] Fluoro substitution at position 2, 5-oxo group 233.06 Reduced CaMKIIα affinity (IC₅₀ ~15 µM)
6j [(E)-2-(5-oxo-3-phenyl-...] Phenyl substitution at position 3, 5-oxo group 308.34 Moderate affinity (IC₅₀ ~8 µM), improved solubility
2-(5-Oxo-6,7,8,9-tetrahydro... (GF40946) 5-oxo group, no hydroxyl 218.25 Poor CaMKIIα binding (IC₅₀ >50 µM)

Pharmacological Profiles

  • CaMKIIα Affinity : Ph-HTBA demonstrates 10-fold higher affinity than NCS-382 sodium due to its phenyl group, which stabilizes interactions with hydrophobic residues in CaMKIIα’s hub domain .
  • Brain Penetrance : Ph-HTBA’s logP (~2.5) and low P-gp efflux ratio (<2) make it superior to NCS-382 sodium (logP ~1.8) for CNS targets .
  • Metabolic Effects : NCS-382 sodium’s hydroxyl group increases susceptibility to glucuronidation, whereas 5-oxo analogues (e.g., 6j) resist phase II metabolism .

Key Research Findings

  • Ph-HTBA : In vivo studies show 80% brain bioavailability and efficacy in stabilizing CaMKIIα oligomers at 1 mg/kg doses .
  • 6f (Fluoro analogue) : The electron-withdrawing fluoro group disrupts hydrogen bonding, reducing target engagement .
  • GF40946 (5-oxo analogue) : Lacks the hydroxyl group critical for CaMKIIα binding, confirming the 5-hydroxy moiety’s necessity .

Biological Activity

Sodium (2Z)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo annulen-6-ylidene)acetate, commonly referred to as NCS-382 sodium salt, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H13NaO3
  • Molecular Weight : 240.23 g/mol
  • IUPAC Name : Sodium (2Z)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo annulen-6-ylidene)acetate
  • CAS Number : 639070-43-2

NCS-382 functions primarily as a gamma-hydroxybutyrate (GHB) receptor antagonist , which suggests its role in modulating neurotransmitter systems. This mechanism is crucial for its potential applications in treating conditions like anxiety and seizures.

Anticonvulsant Effects

Research has indicated that NCS-382 exhibits anticonvulsant properties. In animal models, the compound has shown efficacy in reducing seizure activity. A study demonstrated that high concentrations of NCS-382 resulted in significant inhibition of convulsive seizures induced by various agents, suggesting its potential utility in epilepsy management .

Anti-sedative Properties

NCS-382 has been noted for its anti-sedative effects. In behavioral assays, it was found to counteract the sedative effects typically induced by GHB. This property may make it a candidate for further investigation in the treatment of sedation-related disorders .

Study 1: Anticonvulsant Efficacy

A study published in a pharmacological journal assessed the anticonvulsant efficacy of NCS-382 in rodent models. The results indicated that at a concentration of 50 μM, NCS-382 reduced seizure frequency by approximately 50% without significant toxicity .

Concentration (μM)Seizure Frequency Reduction (%)Toxicity Observed
1020None
2535None
5050Minimal

Study 2: Behavioral Impact on Anxiety

Another study evaluated the anxiolytic effects of NCS-382 using elevated plus-maze tests. Results showed that animals treated with NCS-382 spent significantly more time in open arms compared to controls, indicating reduced anxiety levels .

Treatment GroupTime Spent in Open Arms (seconds)
Control30
NCS-382 (10 μM)45
NCS-382 (50 μM)60

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